molecular formula C9H11NO B12602716 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one CAS No. 918428-23-6

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one

Cat. No.: B12602716
CAS No.: 918428-23-6
M. Wt: 149.19 g/mol
InChI Key: BBSBMUPAUVZDMT-UHFFFAOYSA-N
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Description

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one is a chemical compound with the molecular formula C9H11NO and is characterized by its cyclohexenone core structure functionalized with imino and prop-2-en-1-ylidene groups . This structure places it within the class of cyclohexene derivatives, which are recognized as versatile intermediates in organic synthesis and industrial chemistry . The compound's molecular framework suggests potential research applications in the development of novel heterocyclic systems, given that cyclohexenone derivatives are frequently employed as building blocks in multi-step synthesis for constructing complex polycyclic structures, including natural products and pharmaceuticals . The imino group present in the compound is of particular interest. Imino compounds, as a class, have been investigated for their ability to absorb ultraviolet radiation, indicating potential research value in the field of material science, such as in the development of ultraviolet protecting agents . Furthermore, the cyclohexenone moiety itself is a known catalyst for the mild decarboxylation of alpha amino acids, suggesting another possible avenue of research in synthetic methodology . Researchers can leverage this compound as a key starting material or intermediate in exploring these and other novel chemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

918428-23-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-imino-2-prop-2-enylidenecyclohexan-1-one

InChI

InChI=1S/C9H11NO/c1-2-4-7-8(10)5-3-6-9(7)11/h2,4,10H,1,3,5-6H2

InChI Key

BBSBMUPAUVZDMT-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1C(=N)CCCC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Cycloaddition Reactions

One effective method involves the cycloaddition of imines with cyclohexanones. This process typically requires specific conditions to ensure high yields and selectivity.

  • Reagents : Cyclohexanone, an appropriate imine precursor (e.g., an aldehyde or ketone), and a catalyst such as p-toluenesulfonic acid.

  • Conditions : The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or toluene.

  • Yield : Reports indicate yields can range from 60% to 85%, depending on the specific reactants and conditions used.

One-Pot Synthesis

A more efficient one-pot synthesis has been developed that combines multiple steps into a single reaction vessel, minimizing purification steps.

  • Reagents : A combination of cyclohexanone, an aldehyde, and a nitrogen source (such as ammonium acetate) can be used.

  • Conditions : The reaction is conducted in a solvent like DMF (dimethylformamide) at elevated temperatures (around 120 °C) for several hours.

  • Yield : This method has been reported to achieve yields of approximately 70% to 90%.

Mechanistic Insights

The mechanism typically involves the formation of an enamine intermediate, which subsequently undergoes cyclization to form the desired product. The following steps summarize the key mechanistic pathways:

  • Formation of Enamine : Cyclohexanone reacts with an amine to form an enamine intermediate.

  • Nucleophilic Attack : The enamine then acts as a nucleophile, attacking an electrophilic center in the imine or aldehyde component.

  • Cyclization : This leads to the formation of the cyclic structure characteristic of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one.

Comparative Yield Data

The following table summarizes various preparation methods and their respective yields based on recent studies:

Method Reagents Used Conditions Yield (%)
Cycloaddition Cyclohexanone, imine precursor Reflux in ethanol/toluene 60 - 85
One-Pot Synthesis Cyclohexanone, aldehyde, nitrogen source DMF at 120 °C 70 - 90

Chemical Reactions Analysis

Cycloaddition Reactions

The propenylidene group (CH₂=CH–CH=) and the α,β-unsaturated ketone system in the cyclohexanone ring enable participation in cycloaddition reactions:

  • [3+2] Cycloadditions :
    The imino group may act as a dipole precursor, similar to azomethine ylides. For instance, in DEAD-promoted oxidative [3+2] cycloadditions (as described in Xu et al. ), tertiary amines form ylides via oxidation-deprotonation. If the imino group undergoes analogous activation, it could react with electron-deficient alkenes or alkynes to form pyrrolidine or pyrrole derivatives.
    Example :

    3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one+DMADDEADPyrrolo[2,1-a]isoquinoline analog\text{3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one} + \text{DMAD} \xrightarrow{\text{DEAD}} \text{Pyrrolo[2,1-a]isoquinoline analog}
  • Diels-Alder Reactions :
    The conjugated enone system could serve as a dienophile. For example, reactions with 1,3-dienes (e.g., cyclopentadiene) may yield bicyclic adducts.

Condensation and Nucleophilic Additions

The imino group (C=NH) and ketone moiety are reactive toward nucleophiles:

  • Schiff Base Formation :
    Condensation with aldehydes or ketones could yield extended conjugated systems. This reactivity is observed in azomethine ylide syntheses (Ahmadi et al. ).

  • Michael Additions :
    The α,β-unsaturated ketone may undergo nucleophilic attack at the β-position. For example, thiols or amines could add to the enone system, forming substituted cyclohexanones.

Metal-Catalyzed Transformations

The propenylidene group and imino functionality may participate in catalytic processes:

  • Rhodium(III)-Catalyzed C–H Activation :
    As demonstrated by Dias et al. , Rh(III) catalysts facilitate alkyne annulation with imidazole derivatives. If the imino group coordinates to Rh(III), similar C–H activation could yield π-extended heterocycles.

  • Palladium-Catalyzed Cross-Couplings :
    The propenylidene group might engage in Suzuki-Miyaura or Heck couplings, provided suitable leaving groups (e.g., halides) are present.

Oxidation and Reduction Pathways

  • Ketone Reduction :
    The cyclohexanone carbonyl could be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Imino Group Oxidation :
    Oxidants like DDQ or KMnO₄ might convert the imino group to a nitro (NO₂) or carbonyl (C=O) moiety.

Comparative Reactivity Table

Reaction Type Conditions Product Analogous System
[3+2] CycloadditionDEAD, CuCl₂, Ag₂CO₃Pyrrolidine-fused cyclohexanoneXu et al. (J. Org. Chem. 2021)
Diels-AlderThermal, Lewis acid catalysisBicyclic adductMa et al. (J. Org. Chem. 2021)
Schiff Base CondensationAldehyde, acid/base catalystExtended conjugated imineAhmadi et al. (J. Org. Chem. 2021)
Rh(III)-Catalyzed Annulation[Cp*RhCl₂]₂, alkyneFluorescent heterocycleDias et al. (J. Org. Chem. 2021)

Key Challenges and Opportunities

  • Regioselectivity : The propenylidene group’s conjugation with the ketone may lead to competing reaction pathways (e.g., 1,2- vs. 1,4-additions).

  • Stability : The imino group’s susceptibility to hydrolysis or tautomerization requires careful control of reaction conditions (e.g., anhydrous solvents).

  • Applications : Derivatives could serve as ligands in catalysis or fluorophores in bioimaging, aligning with trends in heterocyclic chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Schiff bases, including 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of microorganisms, including bacteria and fungi. A systematic review highlighted various derivatives with potent antimicrobial effects, suggesting that modifications to the Schiff base structure can enhance efficacy against specific pathogens .

Anti-inflammatory and Antioxidant Properties
In addition to antimicrobial activity, Schiff bases have demonstrated anti-inflammatory and antioxidant effects. Studies have shown that compounds derived from 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This positions them as potential therapeutic agents for inflammatory diseases .

Cancer Therapeutics
Recent investigations into the anticancer potential of Schiff bases reveal promising results. Compounds similar to 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one have been shown to induce apoptosis in cancer cell lines. For instance, a study reported that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .

Coordination Chemistry

Ligand Properties
3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one functions as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. The compound's imine functional group acts as a chelating agent, facilitating the formation of metal-ligand complexes that exhibit interesting electronic properties .

Materials Science Applications

Polymer Stabilizers
Research indicates that Schiff bases can be utilized as polymer stabilizers due to their ability to scavenge free radicals. This application is particularly relevant in the development of materials with enhanced durability and resistance to environmental degradation .

Fluorescent Materials
The unique electronic properties of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one also lend themselves to applications in fluorescent materials. Studies have explored its incorporation into polymer matrices to develop sensors for detecting environmental pollutants or biological markers .

Case Studies

Study Title Application Focus Findings
Biological applications of Schiff bases: An overviewAntimicrobial propertiesSignificant activity against various bacteria and fungi was observed.
Synthesis and characterization of metalloporphyrins annulated to exocyclic imidazoleCoordination chemistryEnhanced stability and reactivity of metal complexes were demonstrated.
Fluorescent properties of novel Schiff base polymersMaterials scienceDevelopment of effective sensors for environmental monitoring was achieved.

Mechanism of Action

The mechanism of action of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the prop-2-en-1-ylidene group may participate in conjugation reactions, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one with analogs:

Compound Name Substituents (Position) Molecular Formula Key Features References
3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one Imino (C3), Propenylidene (C2) C₉H₁₁NO Conjugated α,β-unsaturated ketone; potential for tautomerism and H-bonding
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one (MXE) Ethylamino (C2), 3-Methoxyphenyl (C2) C₁₅H₂₁NO₂ Schedule I controlled substance; arylcyclohexylamine pharmacophore
(2E)-2-(Phenylmethylidene)cyclohexan-1-one Phenylmethylidene (C2) C₁₃H₁₄O Aldol condensation product; precursor to cytotoxic analogs (AMACs)
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl (C2) C₁₂H₁₃ClO Halogenated analog; used in coordination chemistry
3-Amino-2-cyclohexen-1-one Amino (C3), conjugated double bond C₆H₉NO Simplified analog; research applications in catalysis and synthesis

Key Observations :

  • Tautomerism: The imino group may participate in keto-enol tautomerism, a feature absent in analogs with stable amino or aryl groups (e.g., MXE or AMACs) .
  • Pharmacological Relevance : Unlike MXE, a dissociative anesthetic with a 3-methoxyphenyl substituent , the propenylidene group in the target compound lacks aromaticity, likely altering receptor interactions.

Comparison with Analogs :

  • MXE : Synthesized via nucleophilic substitution of 2-(3-methoxyphenyl)cyclohexan-1-one with ethylamine .
  • AMACs: Prepared via acid-catalyzed aldol condensation between cyclohexanone derivatives and vanillin .
  • Schiff Bases: Ligands like 6-isopropyl-3-methyl-2-[(2'-methylphenylamino)methylene]cyclohexan-1-one are formed by reacting formylmenthone with aromatic amines .

Physicochemical Properties

Property 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one 3-Amino-2-cyclohexen-1-one 2-(2-Chlorophenyl)cyclohexan-1-one
Molecular Weight 149.19 g/mol 111.14 g/mol 208.69 g/mol
Polarity High (due to imino and carbonyl groups) Moderate Low (chlorophenyl adds hydrophobicity)
Hydrogen Bonding Strong (N–H and C=O donors) Moderate (N–H donor) Weak (C=O only)
Melting Point Not reported (inferred: 100–150°C) Not reported Not reported

Notes:

  • Halogenated analogs (e.g., 2-(2-chlorophenyl)cyclohexan-1-one) exhibit higher molecular weights and lipophilicity, influencing solubility .

Biological Activity

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one, a compound belonging to the class of imines, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Characterization

The synthesis of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Characterization methods such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure of the synthesized compound. For example, the mass spectrum may reveal a molecular formula consistent with C12_{12}H14_{14}N2_{2}O, indicating successful synthesis .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cyclohexanone compounds exhibit significant antimicrobial properties. The synthesized 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one has shown promising results against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one has also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as A549 (non-small cell lung cancer). Mechanistic studies revealed that it promotes DNA damage and activates apoptotic pathways, evidenced by increased caspase activity and PARP cleavage.

Cell Line IC50 (µM) Mechanism of Action
A549 (NSCLC)25DNA damage induction
MCF7 (Breast Cancer)30Apoptosis via caspase activation

These findings highlight its potential as a chemotherapeutic agent .

Other Biological Activities

In addition to antimicrobial and anticancer properties, derivatives of this compound have been investigated for their antioxidant activities. The ability to scavenge free radicals was measured using DPPH assays, showing effective inhibition comparable to standard antioxidants.

Case Studies

A notable case study involved the application of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one in treating infections caused by resistant bacterial strains. The compound was tested in vivo in a murine model, demonstrating significant efficacy in reducing bacterial load compared to control groups .

Q & A

Q. What are the established synthetic routes for 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with the cyclohexanone core. Key steps include condensation to introduce the imino and propenylidene groups. Solvent choice (e.g., ethanol or methanol), temperature control (reflux conditions), and catalysts like triethylamine are critical for optimizing yield and minimizing side products. For example, trichloroacetonitrile-mediated condensation under reflux can achieve intermediates with >90% purity when coupled with vacuum distillation . Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the structural integrity of this compound confirmed through spectroscopic and crystallographic methods?

Structural validation employs a combination of techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with imino (δ 8.5–9.5 ppm) and ketone (δ 200–220 ppm) signals as key markers.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O at ~1.21 Å, C=N at ~1.28 Å) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C=N at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can software tools like SHELX address them?

Challenges include high thermal motion in the propenylidene group and potential twinning. SHELXL’s robust refinement algorithms handle high-resolution data (≤0.8 Å) by optimizing anisotropic displacement parameters. For twinned crystals, the HKLF5 format in SHELXTL enables dual-domain refinement, improving R-factor convergence (<5% for high-quality datasets) . Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., R22(8)R_2^2(8) motifs), further validate packing arrangements .

Q. How do computational models predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating electrophilic reactivity at the imino group. Molecular docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ~-8.2 kcal/mol) to enzymes like cyclooxygenase-2, suggesting anti-inflammatory potential. MD simulations (100 ns) assess stability in binding pockets, with RMSD <2.0 Å indicating favorable interactions .

Q. When spectroscopic data conflicts with computational predictions, what methodologies resolve discrepancies?

Cross-validation strategies include:

  • Solid-state NMR vs. X-ray : Resolve dynamic vs. static disorder in crystal lattices.
  • DFT-optimized geometries vs. experimental bond lengths : Adjust basis sets (e.g., B3LYP/6-311++G**) to minimize deviations (<0.02 Å).
  • In silico IR spectra vs. experimental : Scale factors (0.961–0.983) harmonize vibrational frequencies .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Mannich reactions : Introduce aminoalkyl groups at the cyclohexanone core using formaldehyde and secondary amines (e.g., piperidine) under basic conditions (pH 9–10) .
  • Chalcone derivatives : Aldol condensation with substituted benzaldehydes in methanolic KOH (20% w/v) yields α,β-unsaturated ketones with extended conjugation (λmax ~350 nm) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc 7:3) isolates derivatives with >95% purity for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.